N-(4-amino-2-methoxyphenyl)methanesulfonamide
Overview
Description
“N-(4-amino-2-methoxyphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 57164-99-5 . It has a molecular weight of 216.26 and its IUPAC name is N-(4-amino-2-methoxyphenyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O3S/c1-13-8-5-6(9)3-4-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Drug Development
N-(4-amino-2-methoxyphenyl)methanesulfonamide is involved in the synthesis of complex molecules and drugs, particularly in the context of anticancer therapies. For example, it is a key intermediate in the synthesis of Amsacrine, an anticancer drug. The compound is obtained through the reduction of N-(2-methoxy-4-nitrophenyl)acetamide, demonstrating its role in multi-step synthetic processes in pharmaceutical research (M. Robin et al., 2002).
DNA Interaction Studies
The compound and its derivatives, such as N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide, have been studied for their ability to bind to DNA. This is particularly relevant in the context of antitumor drugs, where the intercalation between DNA base pairs is a mechanism of action. Research in this area explores how modifications to the molecule's side chains can influence its binding affinity to DNA, providing insights into the design of more effective cancer therapies (J. Hénichart et al., 1982).
Material Science and Catalysis
In material science, methanesulfonic acid, a related compound, serves as a catalyst for the synthesis of benzoxazoles, demonstrating the broader utility of methanesulfonamide derivatives in catalyzing reactions for creating polymers and materials with specific properties (Dinesh Kumar et al., 2008).
Microbial Reduction Studies
The microbial reduction of methanesulfonamide derivatives has been explored for the synthesis of chiral intermediates, such as in the production of d-sotalol, a beta-receptor antagonist. This research highlights the application of biocatalysis in generating enantiomerically pure compounds for pharmaceutical use (Ramesh N. Patel et al., 1993).
Enzymatic Inhibition Studies
Compounds like quinolinyl sulfonamides, which include methanesulfonamide structures, have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme involved in protein synthesis and regulation. Such studies contribute to the understanding of enzyme inhibition and the development of new therapeutic agents (Min Huang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-13-8-5-6(9)3-4-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSJTNMFJVBKLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482627 | |
Record name | N-(4-amino-2-methoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methoxyphenyl)methanesulfonamide | |
CAS RN |
57164-99-5 | |
Record name | N-(4-Amino-2-methoxyphenyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57164-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-amino-2-methoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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